(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide

Chemical Biology Synthetic Chemistry Bioconjugation

(Z)-3-Amino-3-(((4-methylbenzoyl)oxy)imino)propanamide (CAS 892273-00-6, molecular formula C₁₁H₁₃N₃O₃, molecular weight 235.24 g/mol) is a synthetic small molecule belonging to the aminooxy oxime subclass of propanamide derivatives. Its structure integrates three reactive motifs — a primary amine, a carboxamide, and an O-(4-methylbenzoyl)oxime — within a single scaffold.

Molecular Formula C11H13N3O3
Molecular Weight 235.243
CAS No. 892273-00-6
Cat. No. B2951402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide
CAS892273-00-6
Molecular FormulaC11H13N3O3
Molecular Weight235.243
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N
InChIInChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15)
InChIKeyBMGMYDWGAVMMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-Amino-3-(((4-methylbenzoyl)oxy)imino)propanamide (CAS 892273-00-6) | Structural Identity and Procurement Baseline


(Z)-3-Amino-3-(((4-methylbenzoyl)oxy)imino)propanamide (CAS 892273-00-6, molecular formula C₁₁H₁₃N₃O₃, molecular weight 235.24 g/mol) is a synthetic small molecule belonging to the aminooxy oxime subclass of propanamide derivatives. Its structure integrates three reactive motifs — a primary amine, a carboxamide, and an O-(4-methylbenzoyl)oxime — within a single scaffold. The compound is primarily cataloged as a research-grade chemical building block or synthetic intermediate. An exhaustive search of the peer-reviewed biomedical and chemical literature, patent databases, and authoritative compound repositories (including PubMed, PubChem, ChemSpider, EPA DSSTox, and the WHO Drug Dictionary) returned zero primary research articles, zero bioactivity assay records with comparator data, and zero patents in which this compound is exemplified or claimed as a specific active entity [1] [2] [3]. The chemical structure is registered in vendor catalogs, but no third-party, peer-reviewed data substantiate a quantifiable biological, pharmacological, or physicochemical differentiation relative to any defined comparator.

Why Uncharacterized Aminooxy Propanamide Analogs Cannot Be Interchanged for (Z)-3-Amino-3-(((4-methylbenzoyl)oxy)imino)propanamide


The aminooxy propanamide chemical space includes compounds with widely divergent properties derived from subtle structural variations. The O-(4-methylbenzoyl)oxime motif in (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide imposes a specific Z-geometry, electronic distribution, and hydrolytic stability profile that is absent in simpler analogs such as 3-amino-3-(hydroxyimino)propanamide (CAS 139912-32-6) or 3-(aminooxy)-N-methylpropanamide. In the absence of any published head-to-head comparator data, scientific users must rely on in-house characterization to determine whether this compound offers advantages — or disadvantages — relative to closely related building blocks. Generic substitution without such data risks introducing unintended reactivity, differential conjugation efficiency, or unanticipated stability liabilities that can compromise downstream synthetic routes or assay reproducibility .

(Z)-3-Amino-3-(((4-methylbenzoyl)oxy)imino)propanamide: Quantified Comparator Evidence Assessment


Critical Evidence Gap: Absence of Public Quantitative Comparator Data for (Z)-3-Amino-3-(((4-methylbenzoyl)oxy)imino)propanamide

An exhaustive search of the public scientific record was conducted across PubMed, PubChem BioAssay, ChemSpider, EPA DSSTox, WHO Drug Dictionary, the European Patent Office, Google Patents, and the primary chemistry literature for any quantitative comparator data involving (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide (CAS 892273-00-6). The search returned zero primary research articles, zero bioassay records, zero patents in which this compound is specifically exemplified, and zero regulatory filings. Consequently, no direct head-to-head comparison data, cross-study comparable data, or class-level inference data exist in the peer-reviewed public domain. Any claim of quantifiable differentiation would be speculative [1] [2].

Chemical Biology Synthetic Chemistry Bioconjugation

Research Application Scenarios for (Z)-3-Amino-3-(((4-methylbenzoyl)oxy)imino)propanamide Based on Structural Class Reasoning


Precursor for Protected Hydroxylamine or Aminooxy Synthons in Medicinal Chemistry

The O-(4-methylbenzoyl)oxime group serves as a masked or protected hydroxylamine equivalent that can be selectively deprotected under mild basic or hydrogenolytic conditions. Research groups exploring hydroxylamine- or aminooxy-containing pharmacophores (e.g., ornithine decarboxylase inhibitors, histone deacetylase inhibitors, or oxime-based prodrugs) may find this compound useful as a late-stage diversification precursor once the benzoyl protecting group is removed. However, the specific deprotection kinetics, orthogonality to other protecting groups, and compatibility with common coupling reagents have not been reported for this exact compound and must be established empirically [1].

Bioconjugation Probe Development via Oxime Ligation Chemistry

Aminooxy groups react chemoselectively with aldehydes and ketones under mild aqueous conditions (pH 4–6) to form stable oxime linkages without requiring reducing agents. The O-(4-methylbenzoyl)oxime moiety in the target compound may serve as a protected aminooxy handle that, after deprotection, enables site-specific conjugation to carbonyl-containing biomolecules (e.g., periodate-oxidized glycoproteins, AP-site-containing oligonucleotides, or pyridoxal-phosphate-dependent enzymes). Researchers developing bioconjugation reagents or fluorescent probes may evaluate this compound alongside commercially available aminooxy-PEG linkers, though no comparative conjugation efficiency, hydrolysis half-life, or cross-reactivity data are available [2].

Starting Material for Structure–Activity Relationship (SAR) Exploration of Aminooxy Propanamide Derivatives

The dual amine–oxime functionality embedded in this scaffold offers two orthogonally addressable nucleophilic sites for sequential derivatization. Medicinal chemistry teams investigating aminooxy-based enzyme inhibitors (e.g., ODC inhibitors such as APA, 3-aminooxy-1-propanamine, which exhibit Kᵢ values in the low nanomolar range) may use this compound to introduce a 4-methylbenzoyl ester substituent and probe its effect on target binding, cellular permeability, or metabolic stability. The class-level precedent for aminooxy propanamines as potent ODC inhibitors is well established, but no data exist for this specific benzoyl-protected variant [3].

Polymer Stabilizer or Color Improver Intermediate — Class-Level Industrial Application

The Ciba-Geigy patent family (EP 0240463 A2) discloses substituted aminooxypropionamide derivatives as thermal, oxidative, and actinic stabilizers in polymeric substrates. While the target compound is not specifically exemplified in the patent, its structural conformity to the Markush formula suggests potential utility in materials science applications. Industrial R&D groups evaluating stabilizer candidates for polyolefins, coatings, or engineering plastics may screen this compound as part of a broader analog series, benchmarking performance against established hindered amine light stabilizers (HALS) or phenolic antioxidants. No stabilization performance data, migration resistance data, or polymer compatibility data have been published for this exact structure [4].

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